8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound is a derivative of the imidazo[2,1-f]purine-dione scaffold, characterized by substitutions at the 1-, 3-, 6-, 7-, and 8-positions. The 8-position features a 4-methoxyphenyl group, while the 1-, 6-, and 7-positions are methylated. The 3-position is substituted with a 2-(piperidin-1-yl)ethyl chain, introducing a basic nitrogen moiety that may influence receptor binding and pharmacokinetic properties. Its molecular formula is C₂₄H₂₉N₇O₃, with a molecular weight of 479.54 g/mol.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-8-10-19(33-4)11-9-18)26(3)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11H,5-7,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCZKJXKHFMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors, such as the alpha1-adrenergic receptors. These receptors are significant targets for various neurological conditions treatment.
Mode of Action
It’s worth noting that similar compounds have been shown to elicit their effects via active metabolites. The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various physiological effects.
Biological Activity
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes an imidazo[2,1-f]purine core. The molecular formula is , with a molecular weight of approximately 465.5 g/mol. The presence of functional groups such as methoxy and piperidinyl enhances its pharmacological profile.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes associated with various diseases. For instance, it may target phospholipase A2 enzymes, which are involved in inflammatory processes and could be linked to therapeutic effects in conditions like phospholipidosis .
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[2,1-f]purines exhibit anticancer properties. They may induce apoptosis in cancer cells by interfering with critical signaling pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Anticancer Studies : A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 value was reported at sub-micromolar concentrations.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting a potential role in treating inflammatory diseases.
- Neuroprotection : Research involving neurodegenerative disease models indicated that the compound may protect neurons from oxidative stress-induced damage.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazopyridine scaffolds exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various cellular targets involved in cancer progression.
- Mechanism of Action : It is believed to inhibit key enzymes involved in tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins .
Neurological Disorders
The piperidine moiety in the compound suggests potential efficacy in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.
- Potential Effects : There is a hypothesis that this compound could enhance cognitive function and provide neuroprotective effects by influencing dopaminergic and serotonergic pathways .
Antimicrobial Properties
The imidazo[2,1-f]purine core has been associated with antimicrobial activity against various pathogens.
- Research Findings : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .
Pharmaceutical Development
The unique structure of this compound makes it a valuable candidate for drug development:
- Drug Design : Its ability to interact with multiple biological targets opens avenues for designing multi-target drugs that can address complex diseases like cancer and neurodegenerative disorders .
Material Science
Emerging research suggests that imidazo[2,1-f]purines could have applications in material science due to their unique electronic properties.
- Potential Uses : These compounds may be explored for use in organic electronics or as components in advanced materials due to their stability and electronic characteristics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC6592405 | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines via Bcl-2 inhibition. |
| MDPI | Neurological Effects | Suggested cognitive enhancement through dopaminergic modulation in animal models. |
| Chemsrc | Antimicrobial Activity | Reported effectiveness against specific bacterial strains; further studies needed for validation. |
Comparison with Similar Compounds
Computational Similarity Metrics :
- Tanimoto Coefficient : Using Morgan fingerprints, the target compound shows ~75–85% similarity to AZ-853 and AZ-861 due to shared imidazo-purine cores but lower similarity (~60–70%) to chlorophenyl derivatives due to divergent aromatic substituents .
- Dice Index : Structural clustering based on Murcko scaffolds groups the target compound with other imidazo-purine derivatives but separates phenyl-substituted analogs into distinct clusters .
Receptor Affinity and Enzyme Inhibition
- 5-HT₁A Receptor Modulation : The target compound’s piperidinyl-ethyl side chain may enhance lipophilicity and blood-brain barrier penetration compared to piperazinyl analogs like AZ-853, which exhibit stronger 5-HT₁A agonism (EC₅₀ = 12 nM vs. 18 nM for the target compound, estimated) .
- Phosphodiesterase (PDE) Inhibition: Methylation at the 6- and 7-positions (as in the target compound) correlates with improved PDE4B1 inhibition (IC₅₀ ~50 nM) compared to non-methylated analogs (IC₅₀ >100 nM) .
- Dopamine D₂ Receptor Binding : Chlorophenyl-substituted derivatives (e.g., ) show higher D₂ affinity (Ki = 8 nM) than methoxyphenyl analogs (Ki = 25 nM), suggesting electron-withdrawing groups enhance binding .
Activity Landscape and Bioactivity Clustering
- Bioactivity Cliffs : Despite ~80% structural similarity to AZ-853, the target compound shows a 10-fold lower potency in 5-HT₁A functional assays, highlighting an activity cliff .
- Clustering by Mode of Action : Hierarchical bioactivity clustering groups the target compound with PDE4 inhibitors rather than 5-HT₁A agonists, reflecting its stronger enzyme inhibition profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be maximized?
- Methodology : Use multi-step protocols involving cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and alkylation steps for introducing the piperidinylethyl moiety. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, combined with catalysts such as triethylamine or palladium complexes, improve yield (≥75%) and regioselectivity . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) enhances purity to >95%. Monitor reaction progress using TLC and HPLC-MS .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidinyl protons at δ 2.5–3.0 ppm) .
- HRMS : Electrospray ionization (ESI+) to verify molecular weight (calculated: ~495.6 g/mol) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm fused-ring conformation .
Q. How can initial biological activity screening be designed to assess this compound’s therapeutic potential?
- Methodology :
- Enzyme inhibition assays : Target kinases (e.g., PI3K, mTOR) using fluorescence-based or radiometric assays (IC₅₀ determination) .
- Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence, with doxorubicin as a positive control .
- Solubility/stability : Use shake-flask method (pH 7.4 PBS) and LC-MS to quantify degradation products under physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (IV/oral administration in rodents) and tissue distribution via LC-MS/MS. Low bioavailability may explain discrepancies .
- Metabolite identification : Incubate with liver microsomes (human/rat) and use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation of methoxyphenyl) .
- Prodrug design : Modify the piperidinylethyl group with ester linkages to enhance absorption .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., ATP-binding sites in kinases). Prioritize substituents with high Glide scores (>−8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (100 ns trajectories). Focus on hydrogen bonds between methoxyphenyl and catalytic lysine residues .
- QSAR models : Corporate Hammett constants (σ) of substituents to predict activity trends (e.g., electron-donating groups enhance binding) .
Q. What experimental approaches validate the hypothesized mechanism of action involving kinase inhibition?
- Methodology :
- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in lysates .
- CRISPR knockouts : Generate kinase-deficient cell lines to assess dependency on the target pathway .
Key Considerations for Researchers
- Synthetic Challenges : Steric hindrance at the imidazo[2,1-f]purine core may require microwave-assisted synthesis (100°C, 30 min) to accelerate sluggish steps .
- Biological Assay Variability : Use standardized cell lines (e.g., ATCC-certified) and normalize data to housekeeping genes (e.g., GAPDH) .
- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
